molecular formula C22H28N2O3S B12154650 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one

1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one

Cat. No.: B12154650
M. Wt: 400.5 g/mol
InChI Key: BNKNETILKVSMCR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, two morpholine rings, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the core structure through a Friedel-Crafts acylation reaction, followed by the introduction of the morpholine rings via nucleophilic substitution. The thienyl group is then added through a cross-coupling reaction, such as the Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: In material science, the compound’s structural features could be exploited to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-morpholin-4-yl-3-(2-thienyl)propan-1-one: Lacks one morpholine ring, potentially altering its reactivity and biological activity.

    1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one: Substitutes the thienyl group with a phenyl group, which may affect its electronic properties and interactions.

Uniqueness: 1-(4-Methylphenyl)-2,3-dimorpholin-4-yl-3-(2-thienyl)propan-1-one is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of both morpholine rings and the thienyl group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2,3-dimorpholin-4-yl-3-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C22H28N2O3S/c1-17-4-6-18(7-5-17)22(25)21(24-10-14-27-15-11-24)20(19-3-2-16-28-19)23-8-12-26-13-9-23/h2-7,16,20-21H,8-15H2,1H3

InChI Key

BNKNETILKVSMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C2=CC=CS2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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